molecular formula C19H16ClN3O B2605704 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide CAS No. 2034343-56-9

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide

Cat. No.: B2605704
CAS No.: 2034343-56-9
M. Wt: 337.81
InChI Key: KFEKKOBELUFFMB-UHFFFAOYSA-N
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Description

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is a chemical compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-chloro group and an ethyl chain linked to a phenylpyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine would yield an amine-substituted benzamide .

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide involves its interaction with specific molecular targets. The phenylpyrimidine moiety can bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells . The exact pathways involved depend on the specific biological context and the targets of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-(2-(2-phenylpyrimidin-5-yl)ethyl)benzamide is unique due to the combination of its benzamide core and phenylpyrimidine moiety, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-chloro-N-[2-(2-phenylpyrimidin-5-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN3O/c20-17-9-5-4-8-16(17)19(24)21-11-10-14-12-22-18(23-13-14)15-6-2-1-3-7-15/h1-9,12-13H,10-11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEKKOBELUFFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(C=N2)CCNC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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